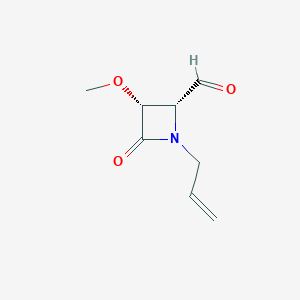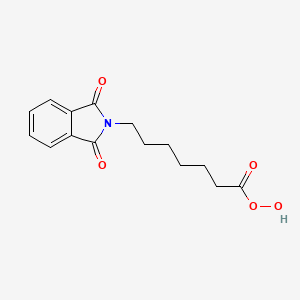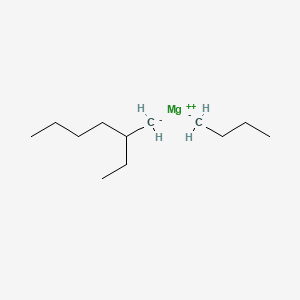
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is a chemical compound with a complex structure that includes an azetidine ring, a carboxaldehyde group, a methoxy group, and a propenyl group
Vorbereitungsmethoden
The synthesis of 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy and propenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway chosen.
Wissenschaftliche Forschungsanwendungen
2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azetidine derivatives and carboxaldehyde-containing molecules Compared to these, 2-Azetidinecarboxaldehyde, 3-methoxy-4-oxo-1-(2-propenyl)-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both methoxy and propenyl groups
Eigenschaften
CAS-Nummer |
331258-83-4 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
(2R,3R)-3-methoxy-4-oxo-1-prop-2-enylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C8H11NO3/c1-3-4-9-6(5-10)7(12-2)8(9)11/h3,5-7H,1,4H2,2H3/t6-,7+/m0/s1 |
InChI-Schlüssel |
ZRPSPTUHERWCOJ-NKWVEPMBSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H](N(C1=O)CC=C)C=O |
Kanonische SMILES |
COC1C(N(C1=O)CC=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Butanone, 4-[(4-methoxyphenyl)amino]-4-(1-naphthalenyl)-, (4S)-](/img/structure/B14235566.png)

![2-[(Methylselanyl)methyl]pyridine](/img/structure/B14235574.png)
![1H-Indole, 2-phenyl-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B14235581.png)



![4-(2,3-Dimethylnaphtho[2,3-b]thiophen-4-yl)-2-ethylphenol](/img/structure/B14235604.png)
![1-Benzyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14235607.png)
![Dibenzo[b,d]furan-1-sulfonic acid](/img/structure/B14235622.png)

